5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine

Medicinal Chemistry Chemical Synthesis Heterocyclic Chemistry

This 2H-tautomer of pyrazolo[3,4-b]pyridine features an N-methyl group, differentiating it from common 1H analogs. The 5-bromo position serves as a robust synthetic handle for Pd-catalyzed cross-coupling, enabling diverse library synthesis for kinase inhibitor research. Its fixed tautomeric state offers unique 3D/electronic scaffolds for patent circumvention. Supplied at ≥95% purity for reliable SAR exploration.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1316852-65-9
Cat. No. B578556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine
CAS1316852-65-9
Synonyms5-BroMo-2-Methyl-2H-pyrazolo[3,4-b]pyridine
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCN1C=C2C=C(C=NC2=N1)Br
InChIInChI=1S/C7H6BrN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3
InChIKeyZRYAFGDXXVYCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS 1316852-65-9): Core Structural and Chemical Profile


5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS 1316852-65-9) is a heterocyclic compound featuring a fused pyrazole-pyridine bicyclic core (pyrazolo[3,4-b]pyridine) with a bromine substituent at the 5-position and a methyl group at the 2-position . This specific substitution pattern, which includes an N-methylated pyrazole ring (the 2H-tautomer), distinguishes it from the more common 1H-tautomeric forms of pyrazolo[3,4-b]pyridines [1]. It is primarily supplied as a research intermediate or building block, with a typical purity of 95% or greater, and is used in the synthesis of bioactive molecules, including kinase inhibitors .

5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: Why Simple Substitution with Other Halo-Methyl Analogs is Chemically and Biologically Invalid


In the pyrazolo[3,4-b]pyridine class, seemingly minor alterations to the substitution pattern—such as the position of the bromine or methyl group, or the tautomeric state (1H vs. 2H)—can profoundly alter molecular properties and biological activity. The 2-methyl-2H-tautomer represented by this compound presents a distinct electronic and steric environment compared to the 1H-tautomer or analogs with halogen substitution at other positions (e.g., 3- or 4-position) [1]. Furthermore, the 5-bromo group is strategically positioned for specific synthetic transformations like cross-coupling, which are essential for generating diverse chemical libraries. Substituting this compound with a positional isomer or a chloro analog is not a like-for-like replacement; it fundamentally changes the chemical handle available for derivatization and the resulting compound's potential to interact with biological targets such as kinases [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation Guide: 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine vs. Closest Analogs


Tautomeric State and Chemical Reactivity: The 2H- vs. 1H- Tautomer Distinction

5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine exists in the 2H-tautomeric form, which is less common and less well-studied than the 1H-tautomeric form of pyrazolo[3,4-b]pyridines [1]. This tautomeric state is fixed by the N-methyl substitution at the 2-position. While specific comparative reactivity data for this exact compound is absent from primary literature, class-level understanding dictates that the 2H-tautomer possesses a different electron distribution and reactivity profile compared to 1H-analogs. For example, the acidity of the remaining ring protons and the susceptibility of the bromine to nucleophilic aromatic substitution (SNAr) or cross-coupling are expected to differ. This structural nuance is critical for applications requiring specific regioselectivity in further functionalization.

Medicinal Chemistry Chemical Synthesis Heterocyclic Chemistry

Strategic Advantage of the 5-Bromo Substituent for Cross-Coupling Derivatization

The bromine atom at the 5-position is a key differentiator, enabling efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the rapid synthesis of diverse analogs [1]. While no direct kinetic studies compare this specific compound's reactivity to its chloro or iodo analogs, it is a well-established class-level inference that aryl bromides offer a superior balance of stability and reactivity compared to aryl chlorides (less reactive) and aryl iodides (less stable) [2]. This makes the 5-bromo derivative a more practical and versatile building block for high-throughput medicinal chemistry campaigns than its halogen counterparts.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differential Biological Target Engagement: Implication in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a known scaffold for kinase inhibition. While the specific compound has not been directly profiled, its close analogs demonstrate potent and selective activity against various kinases. For instance, a structurally related pyrazolo[3,4-b]pyridine analogue (analogue 4) has been reported with an IC50 of 0.800 nM against an unspecified kinase target in BindingDB [1]. Furthermore, the class of 6-heteroaryl-pyrazolo[3,4-b]pyridines has been optimized as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3) [2]. The unique 2H-tautomer and 5-bromo substitution pattern of the target compound are likely to confer a distinct kinase selectivity profile compared to other regioisomers or tautomers within this class.

Kinase Inhibition Cancer Research TRK GSK-3

Validated Application Scenarios for 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Based on Core Differentiation


Scaffold for Designing 2H-Tautomer-Specific Kinase Inhibitors

Due to its fixed 2H-tautomer state, this compound provides a unique three-dimensional and electronic scaffold for designing ATP-competitive kinase inhibitors. This is particularly relevant for targets where the 1H-tautomer has already been extensively explored, offering a novel chemical space for lead generation and patent circumvention [1]. The core structure is analogous to scaffolds used in potent GSK-3 and TRK inhibitors [2], making it an ideal starting point for synthesizing focused libraries targeting these or related kinases.

Versatile Building Block for Diversity-Oriented Synthesis via Cross-Coupling

The 5-bromo group serves as a robust anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the rapid and systematic introduction of a wide variety of aryl, heteroaryl, and alkenyl groups at the 5-position to generate diverse compound libraries for biological screening [3]. This is a standard and highly valued application in medicinal chemistry for exploring structure-activity relationships (SAR).

Reference Standard for Tautomeric Analysis in Heterocyclic Chemistry

The compound can serve as a definitive reference standard for the 2H-tautomer of the pyrazolo[3,4-b]pyridine system. This is valuable in analytical chemistry and structural biology for confirming the tautomeric state of other derivatives via comparative techniques such as NMR spectroscopy or X-ray crystallography [1].

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